molecular formula C9H4F3NO B1316734 3-(2,2,2-Trifluoroacetyl)benzonitrile CAS No. 23568-85-6

3-(2,2,2-Trifluoroacetyl)benzonitrile

Cat. No. B1316734
CAS RN: 23568-85-6
M. Wt: 199.13 g/mol
InChI Key: MWGVWNKZGXDSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2,2,2-Trifluoroacetyl)benzonitrile” is a chemical compound with the molecular formula C9H4F3NO . It has a molecular weight of 199.129 Da . This compound is used extensively in scientific research due to its unique properties.

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives, which could potentially include “3-(2,2,2-Trifluoroacetyl)benzonitrile”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This group could potentially include “3-(2,2,2-Trifluoroacetyl)benzonitrile”.
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. [3+2] Cycloaddition Reactions

  • Application Summary : The regiochemistry of [3+2] cycloaddition (32CA) processes between benzonitrile N-oxide and β-phosphorylated analogues of nitroethenes has been studied . This could potentially include “3-(2,2,2-Trifluoroacetyl)benzonitrile”.
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The study found that for [3+2] cycloadditions with the participation of β-phosphorylatednitroethene and β-phosphorylated α-cyanonitroethene, the more favored reaction path forms 4-nitro-substituted Δ 2 -isoxazolines, while for a reaction with β-phosphorylated β-cyanonitroethene, the more favored path forms 5-nitro-substituted Δ 2 -isoxazoline .

4. Synthesis of FDA-Approved Drugs

  • Application Summary : Compound (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 was taken and reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give intermediate (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1b .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The study did not provide specific results or outcomes .

5. [3+2] Cycloaddition Reactions

  • Application Summary : The regiochemistry of [3+2] cycloaddition (32CA) processes between benzonitrile N-oxide and β-phosphorylated analogues of nitroethenes has been studied . This could potentially include “3-(2,2,2-Trifluoroacetyl)benzonitrile”.
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The study found that for [3+2] cycloadditions with the participation of β-phosphorylatednitroethene and β-phosphorylated α-cyanonitroethene, the more favored reaction path forms 4-nitro-substituted Δ 2 -isoxazolines, while for a reaction with β-phosphorylated β-cyanonitroethene, the more favored path forms 5-nitro-substituted Δ 2 -isoxazoline .

6. Synthesis of FDA-Approved Drugs

  • Application Summary : Compound (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 was taken and reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give intermediate (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1b .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The study did not provide specific results or outcomes .

properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGVWNKZGXDSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570003
Record name 3-(Trifluoroacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroacetyl)benzonitrile

CAS RN

23568-85-6
Record name 3-(Trifluoroacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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